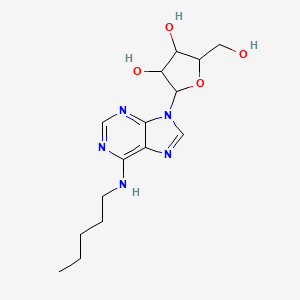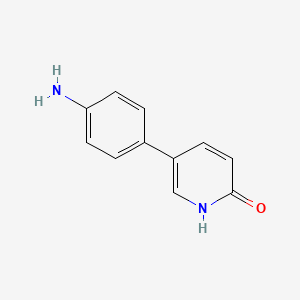
Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate is an organic compound with a complex structure that includes an ester, an amide, and an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-4-carbamoylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The resulting ester is then acetylated using acetic anhydride and a base such as pyridine to introduce the acetyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to break down the molecule.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Hydrolysis: 3-hydroxy-4-carbamoylcyclopentanecarboxylic acid and methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Products with different functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(hydroxy)-4-carbamoylcyclopentanecarboxylate: Lacks the acetyloxy group but has similar structural features.
Ethyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-(acetyloxy)-4-aminocyclopentanecarboxylate: Contains an amino group instead of a carbamoyl group.
Uniqueness
Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate is unique due to the presence of both an acetyloxy group and a carbamoyl group, which can impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
23722-86-3 |
|---|---|
Formule moléculaire |
C10H15NO5 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
methyl 3-acetyloxy-4-carbamoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15NO5/c1-5(12)16-8-4-6(10(14)15-2)3-7(8)9(11)13/h6-8H,3-4H2,1-2H3,(H2,11,13) |
Clé InChI |
RDZJZDOBHNJWAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(CC1C(=O)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)

![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)






![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)


